![molecular formula C11H19NO4 B173897 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 124099-19-0](/img/structure/B173897.png)
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "4-DMAP," and it is an organic acid that has a molecular formula of C11H19NO3.
Wirkmechanismus
The mechanism of action of 4-DMAP involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-DMAP depend on the concentration and duration of exposure. At low concentrations, it can cause an increase in acetylcholine levels, leading to various physiological effects such as increased heart rate, blood pressure, and respiratory rate. At high concentrations, it can cause seizures, respiratory failure, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-DMAP in lab experiments is its ability to inhibit AChE, which can be useful in studying the effects of acetylcholine on various physiological processes. However, its toxicity and potential side effects limit its use in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of 4-DMAP in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is in the development of new catalysts for organic synthesis.
In conclusion, 5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino] or 4-DMAP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action involves the inhibition of AChE, which can have various physiological effects on the body. While it has several advantages in lab experiments, its toxicity and potential side effects limit its use in vivo studies. There are several future directions for the use of 4-DMAP in scientific research, including the development of new drugs and catalysts.
Synthesemethoden
The synthesis of 4-DMAP involves the reaction of hexenoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-DMAP has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates.
Eigenschaften
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUXCMJPFOMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

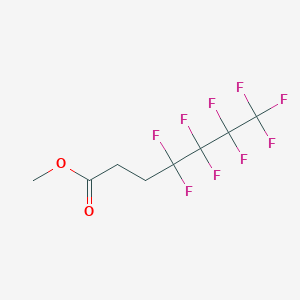
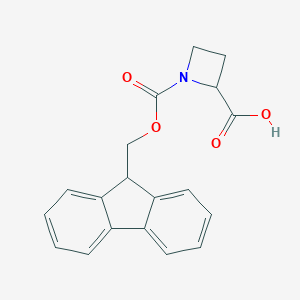

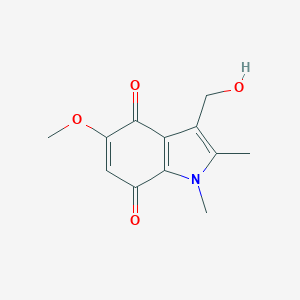
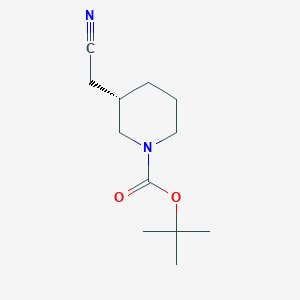
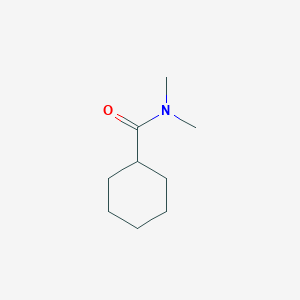



![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
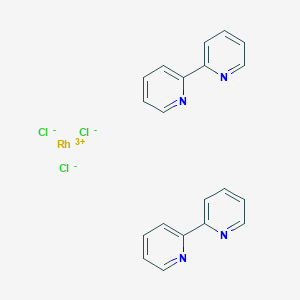
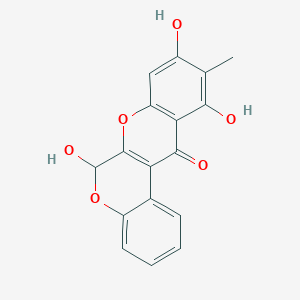

![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)